1-(difluoromethyl)-1H-pyrazol-4-amine
Overview
Description
1-(Difluoromethyl)-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry It features a pyrazole ring substituted with a difluoromethyl group and an amine group
Preparation Methods
The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine typically involves the introduction of the difluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or nickel under mild conditions . Another approach involves the use of electrophilic difluoromethylating agents, which react with pyrazole derivatives to form the desired product . Industrial production methods often employ scalable processes that ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(Difluoromethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically difluoromethylated pyrazole derivatives with various functional groups.
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the nature of the target . The compound’s ability to interact with multiple targets makes it a versatile tool in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
1-(Difluoromethyl)-1H-pyrazol-4-amine can be compared with other difluoromethylated compounds, such as:
1-(Trifluoromethyl)-1H-pyrazol-4-amine: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to different chemical and biological properties.
1-(Difluoromethyl)-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1-(difluoromethyl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N3/c5-4(6)9-2-3(7)1-8-9/h1-2,4H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZVNUKJBUJJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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